2-Hydroxybohemine
Overview
Description
2-Hydroxybohemine is a synthetic compound that has garnered significant attention due to its potential therapeutic and environmental applications. It belongs to the class of bohemine analogs, which are known to inhibit cyclin-dependent kinases (CDKs) and exhibit anti-cancer properties. The compound is identified by its molecular formula C18H24N6O2 and has a molecular weight of 356.42 g/mol .
Preparation Methods
Industrial Production Methods: Industrial production methods for 2-Hydroxybohemine are not well-documented. Given its research-focused applications, it is likely produced in specialized laboratories rather than on a large industrial scale. The production process would involve stringent quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybohemine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
2-Hydroxybohemine has diverse applications in scientific research, including:
Chemistry: It is used as a model compound to study the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Biology: The compound’s ability to inhibit CDKs makes it a valuable tool in studying cell proliferation and apoptosis.
Medicine: Due to its anti-cancer properties, this compound is investigated for potential therapeutic applications in cancer treatment.
Industry: While its industrial applications are limited, it may be used in the development of new pharmaceuticals and chemical research.
Mechanism of Action
2-Hydroxybohemine exerts its effects by inhibiting cyclin-dependent kinase 1 (CDK1) and cell division protein kinase 2 (CDK2) . These kinases play a critical role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. The compound binds to the active site of these kinases, preventing their interaction with cyclins and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Bohemine: Another CDK inhibitor with similar anti-cancer properties.
Roscovitine: A well-known CDK inhibitor used in cancer research.
Flavopiridol: Another CDK inhibitor with broader applications in cancer therapy.
Uniqueness: 2-Hydroxybohemine is unique due to its specific inhibitory activity against CDK1 and CDK2, with IC50 values of 100nM and 80nM, respectively . This specificity makes it a valuable tool for studying the precise roles of these kinases in cell cycle regulation and cancer progression.
Properties
IUPAC Name |
2-[[[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-12(2)24-11-21-15-16(20-10-13-6-3-4-7-14(13)26)22-18(23-17(15)24)19-8-5-9-25/h3-4,6-7,11-12,25-26H,5,8-10H2,1-2H3,(H2,19,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIXLXXNEZMSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400018 | |
Record name | Cdk Inhibitor, p35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471270-60-7 | |
Record name | Cdk Inhibitor, p35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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